molecular formula C9H9BrO2 B1277435 3-Bromo-4-ethylbenzoic acid CAS No. 99548-53-5

3-Bromo-4-ethylbenzoic acid

Cat. No. B1277435
Key on ui cas rn: 99548-53-5
M. Wt: 229.07 g/mol
InChI Key: XUESCTMXEQFNKI-UHFFFAOYSA-N
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Patent
US07615550B2

Procedure details

To a mixture of conc. HNO3 (66 mL), glacial AcOH (300 mL) and water (50 mL), 4-ethyl-benzoic acid (15 g) was added, stirring vigorously, before treating with bromine (5.67 mL). Finally a solution of AgNO3 (16.97 g) in water (50 mL) was added dropwise and the mixture was stirred vigorously for 2 h. The precipitate was collected by filtration, washed well with water, before being extracted with hot, saturated K2CO3 solution, and then treated with charcoal. The hot solution was filtered through kieselguhr and the solution was acidified to pH1 using conc. HCl. The resulting white precipitate was collected by filtration and dried in the vacuum oven overnight at 60° C. to afford the title compound (19.46 g).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
16.97 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.CC(O)=O.[CH2:9]([C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH3:10].[Br:20]Br>O.[N+]([O-])([O-])=O.[Ag+]>[Br:20][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:11]=1[CH2:9][CH3:10])[C:15]([OH:17])=[O:16] |f:5.6|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.67 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
16.97 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed well with water
EXTRACTION
Type
EXTRACTION
Details
before being extracted with hot, saturated K2CO3 solution
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through kieselguhr
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven overnight at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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